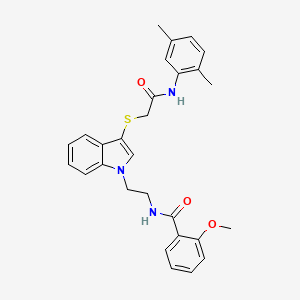

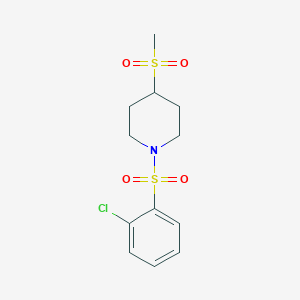

![molecular formula C21H20ClN5O3 B2496740 N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261017-72-4](/img/structure/B2496740.png)

N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule "N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide" belongs to a class of compounds that have been explored for their potential in various biological activities. These compounds, particularly those with a triazoloquinoxaline scaffold, have garnered interest due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of derivatives similar to the molecule often involves multi-step processes. A diversified synthesis approach for such derivatives has been demonstrated through Ugi four-component reactions (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds using readily available starting materials (Y. An et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds typically includes a triazoloquinoxaline core, which is crucial for their biological activity. Advanced techniques such as X-ray crystallography and density functional theory (DFT) calculations are employed to elucidate their structural properties, confirming the presence of this core and providing insights into their molecular geometry and electronic properties (Qing-mei Wu et al., 2022).

Chemical Reactions and Properties

Compounds with the triazoloquinoxaline motif can undergo various chemical reactions, including cyclizations, substitutions, and coupling reactions, to introduce different functional groups. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to study the structure-activity relationship (SAR) (J. Chern et al., 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of various substituents like chloro, methoxy, and acetamide groups can significantly affect these properties, influencing their pharmacokinetic behavior and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are closely linked to the presence of the triazoloquinoxaline scaffold and the substituents attached to it. These compounds exhibit a range of activities, such as adenosine receptor antagonism, based on their ability to interact with specific receptors or enzymes. The structural features critical for these interactions have been explored through molecular docking studies, highlighting the importance of specific substituents for binding affinity (D. Catarzi et al., 2005).

Scientific Research Applications

Structural and Synthetic Applications

Different Spatial Orientations of Amide Derivatives on Anion Coordination

- Research by Kalita and Baruah (2010) on amide derivatives, including those related to quinoline and quinoxaline structures, highlights the significance of spatial orientations in the formation of complex structures like tweezer-like geometries and concave shapes through self-assembly and weak interactions (Kalita & Baruah, 2010).

Diversified Synthesis Methods

- An et al. (2017) demonstrated a diversified synthesis approach for triazoloquinoxaline derivatives, employing a Ugi four-component reaction followed by copper-catalyzed tandem reactions. This method facilitates the creation of structurally varied and complex fused tricyclic scaffolds, showcasing the versatility of synthesis techniques for such compounds (An et al., 2017).

Potential Biological Activities

Adenosine Receptor Antagonists

- Catarzi et al. (2005) explored the design of selective human A3 adenosine receptor antagonists using triazoloquinoxaline derivatives. These compounds, including those with carboxylate functions, showed significant selectivity and potency, indicating the potential for therapeutic applications (Catarzi et al., 2005).

Anticancer Activity

- Reddy et al. (2015) synthesized a new series of triazoloquinoline derivatives to explore their anticancer activity. Certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of such compounds in cancer therapy (Reddy et al., 2015).

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O3/c1-12(2)19-24-25-20-21(29)26(15-6-4-5-7-16(15)27(19)20)11-18(28)23-14-10-13(22)8-9-17(14)30-3/h4-10,12H,11H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZXXRUIJYQWEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)